2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester
Brand Name: Vulcanchem
CAS No.: 99689-20-0
VCID: VC0015181
InChI: InChI=1S/C12H21NO8/c1-6(12(19)20-3)21-11(10(18)9(17)5-15)8(4-14)13-7(2)16/h4,6,8-11,15,17-18H,5H2,1-3H3,(H,13,16)/t6-,8+,9-,10-,11-/m1/s1
SMILES: CC(C(=O)OC)OC(C(C=O)NC(=O)C)C(C(CO)O)O
Molecular Formula: C₁₂H₂₁NO₈
Molecular Weight: 307.3

2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester

CAS No.: 99689-20-0

Cat. No.: VC0015181

Molecular Formula: C₁₂H₂₁NO₈

Molecular Weight: 307.3

* For research use only. Not for human or veterinary use.

2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester - 99689-20-0

Specification

CAS No. 99689-20-0
Molecular Formula C₁₂H₂₁NO₈
Molecular Weight 307.3
IUPAC Name methyl (2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoate
Standard InChI InChI=1S/C12H21NO8/c1-6(12(19)20-3)21-11(10(18)9(17)5-15)8(4-14)13-7(2)16/h4,6,8-11,15,17-18H,5H2,1-3H3,(H,13,16)/t6-,8+,9-,10-,11-/m1/s1
SMILES CC(C(=O)OC)OC(C(C=O)NC(=O)C)C(C(CO)O)O

Introduction

Chemical Identification and Properties

2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester is an important carbohydrate derivative with distinct chemical and physical properties. This section outlines the fundamental characteristics that define this compound.

Basic Identification

The compound is formally identified through several standardized nomenclature systems and identifiers used in chemical research:

ParameterValue
CAS Number99689-20-0
Molecular FormulaC₁₂H₂₁NO₈
Molecular Weight307.3 g/mol
IUPAC Namemethyl (2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoate
Standard InChIInChI=1S/C12H21NO8/c1-6(12(19)20-3)21-11(10(18)9(17)5-15)8(4-14)13-7(2)16/h4,6,8-11,15,17-18H,5H2,1-3H3,(H,13,16)/t6-,8+,9-,10-,11-/m1/s1

The compound is also known by several synonyms in scientific literature, including N-Acetylmuramic Acid Methyl Ester and Muramic acid, N-acetyl-, methyl ester (9CI) .

Physical and Chemical Properties

The physical properties of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester provide important information for researchers handling this compound:

PropertyCharacteristic
Physical FormSolid
ColorWhite
Melting Point122-124°C
SolubilitySoluble in methanol

These properties are essential considerations for researchers working with this compound in laboratory settings, particularly when designing purification protocols or formulating the compound for biological assays .

Structural Characteristics and Significance

The molecular structure of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester features several functional groups that contribute to its biological activity and chemical reactivity.

Key Structural Elements

The compound contains several important functional groups that define its chemical behavior:

  • An acetamido group at the C-2 position

  • A carboxyethyl group as a methyl ester at the C-3 position via an oxygen linkage

  • Multiple hydroxyl groups that contribute to its solubility profile and hydrogen bonding capabilities

  • A specific stereochemistry that is critical for its biological recognition

This particular arrangement of functional groups enables the compound to interact with enzymes involved in bacterial cell wall biosynthesis, making it valuable for research in antimicrobial development.

Biological Relevance

The structural similarity of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester to components of bacterial peptidoglycan gives it significant biological relevance. It is a derivative of N-acetylmuramic acid, which is a fundamental building block of bacterial cell walls. This relationship makes the compound valuable for studying bacterial cell wall synthesis and developing potential antibacterial agents.

Research has demonstrated that derivatives of this compound can interact with enzymes involved in peptidoglycan synthesis, potentially inhibiting bacterial growth. This interaction forms the basis for its applications in biochemical research and pharmaceutical development.

Synthesis and Preparation Methods

The preparation of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester involves specific chemical reactions and conditions to ensure proper formation of the target molecule.

General Synthetic Approach

The synthesis of this compound typically involves the esterification of the carboxylic acid group in N-acetylmuramic acid derivatives. This process generally follows a multi-step approach:

  • Protection of reactive hydroxyl groups in the starting material

  • Esterification of the carboxylic acid group using methanol and an acid catalyst

  • Selective deprotection to yield the final product

This synthetic pathway requires careful control of reaction conditions to ensure stereochemical integrity and selective functionalization.

Reaction Conditions and Considerations

The esterification process typically employs methanol as both solvent and reagent, often in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Temperature control is critical during this process, as excessive heating can lead to side reactions or decomposition of the sensitive carbohydrate structure.

The purification of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester often involves column chromatography, with specific solvent systems optimized for the separation of carbohydrate derivatives. The final product typically appears as a white solid with the characteristic melting point range of 122-124°C .

Biochemical Significance and Applications

2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester has considerable importance in biochemical research, particularly in areas related to bacterial cell biology and antimicrobial development.

Role in Bacterial Cell Wall Research

The compound serves as a critical tool for studying bacterial cell wall biosynthesis. As a derivative of N-acetylmuramic acid, it provides researchers with a model compound that mimics natural substrates involved in peptidoglycan formation. This similarity allows for investigation of enzymes that catalyze key steps in bacterial cell wall construction, such as:

  • Transglycosylases that form glycosidic bonds between carbohydrate components

  • Transpeptidases that create cross-links between peptide chains

  • Other enzymes involved in cell wall modification and maturation

Understanding these processes has significant implications for developing new strategies to combat bacterial infections, particularly those caused by antibiotic-resistant strains.

Applications in Pharmaceutical Research

The structural characteristics of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester make it valuable for pharmaceutical research, particularly in the development of antibacterial agents. Its ability to interact with enzymes involved in peptidoglycan synthesis suggests potential applications in:

  • Development of novel antibiotics targeting cell wall biosynthesis

  • Creation of enzyme inhibitors specific to bacterial pathways

  • Design of diagnostic tools for bacterial identification

These applications highlight the compound's importance in addressing the growing challenge of antibiotic resistance, which represents one of the most pressing public health concerns globally.

SupplierLocationService Coverage
CLEARSYNTH LABS LTD.Hyderabad, IndiaGlobal
BOC SciencesUnited StatesGlobal
Medical IsotopesUnited StatesGlobal
Carbosynth LimitedUnited KingdomGlobal
Toronto Research ChemicalsCanadaGlobal
J & K SCIENTIFIC LTD.ChinaGlobal

These suppliers typically provide certificates of analysis and detailed product specifications to ensure the quality and purity of the compound .

Research Grade Specifications

When purchasing 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester for research applications, several quality parameters are typically specified:

  • Purity (usually >95% or >98%)

  • Identity confirmation through NMR and mass spectrometry

  • Absence of significant impurities

  • Conformity to expected physical properties, including melting point

These specifications are crucial for ensuring experimental reproducibility and validity of research findings using this compound .

Research Applications and Current Studies

The unique structural features of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester have led to its application in various research areas, particularly those focused on bacterial biology and antimicrobial development.

Cell Wall Biosynthesis Studies

Researchers utilize 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester to investigate the intricate processes involved in bacterial cell wall construction. The compound serves as:

  • A substrate analog for studying transglycosylase and transpeptidase activities

  • A tool for probing the specificity of enzymes involved in peptidoglycan synthesis

  • A reference compound for developing biosynthetic inhibitors

These applications contribute to fundamental knowledge about bacterial physiology and potential vulnerabilities that could be exploited for therapeutic purposes.

Antimicrobial Development

The structural relationship between 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester and natural components of bacterial cell walls makes it valuable for antimicrobial research. Studies have explored:

  • Modifications to enhance binding to target enzymes

  • Structure-activity relationships to optimize antimicrobial properties

  • Combination approaches with existing antibiotics to overcome resistance mechanisms

These research directions highlight the potential of this compound and its derivatives in addressing the growing challenge of antibiotic resistance.

Chemical Reactivity and Transformations

Understanding the chemical reactivity of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester provides insights into its potential modifications for research applications.

Functional Group Reactivity

The compound contains several reactive functional groups that can undergo chemical transformations:

  • The methyl ester group can be hydrolyzed to regenerate the carboxylic acid

  • The hydroxyl groups can be selectively protected, acylated, or otherwise derivatized

  • The acetamido group provides opportunities for selective modifications

These reactive sites enable the creation of derivative compounds with potentially enhanced biological activities or altered physicochemical properties.

Common Chemical Transformations

Several chemical transformations are commonly employed with 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester:

TransformationReagentsProduct Type
Ester HydrolysisAqueous base (NaOH, LiOH)Free carboxylic acid
AcetylationAcetic anhydride, pyridineAcetylated derivatives
DeacetylationHydrazine or ammoniaDeacetylated derivatives
ReductionNaBH₄ or LiAlH₄Alcohol derivatives

These transformations provide researchers with a toolkit for creating structural analogs to investigate structure-activity relationships and develop compounds with optimized properties for specific applications.

Future Research Directions

The ongoing investigation of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester continues to reveal new potential applications and areas for further exploration.

Emerging Applications

Several promising research directions are emerging for 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester and its derivatives:

  • Development of selective inhibitors for specific bacterial enzymes

  • Creation of diagnostic tools for bacterial identification based on cell wall components

  • Exploration of combination therapies with existing antibiotics

  • Investigation of species-specific targeting strategies

These directions highlight the compound's continued relevance in addressing challenges in bacterial infection control and antimicrobial resistance.

Methodological Advances

Advances in synthetic methodology and analytical techniques continue to enhance the utility of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester in research:

  • Improved synthetic routes with higher yields and stereoselectivity

  • Enhanced analytical methods for characterization and purity assessment

  • Novel delivery systems for biological applications

  • Computational approaches to predict interactions with target enzymes

These methodological improvements facilitate more efficient research applications and expand the potential uses of this compound in both basic science and pharmaceutical development.

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